3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid is a complex organic compound with significant potential in medicinal chemistry. This compound is classified under carboxylic acids, specifically as a benzoic acid derivative. Its unique structure, which incorporates cyclohexyl and phenyl groups, suggests potential applications in pharmacology, particularly in the development of neurokinin-1 antagonists for treating various conditions such as pruritus and other inflammatory responses .
The compound can be identified through its unique chemical structure, characterized by multiple functional groups that enhance its biological activity. It is categorized as an organonitrogen compound due to the presence of nitrogen in its structure, specifically in the carbamoyl group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its systematic naming convention, which aids in its identification and classification within chemical databases .
The synthesis of 3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of similar complexity often utilize:
These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
The molecular formula for 3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid is . The molecular weight is approximately 511.73 g/mol. The structure features:
The stereochemistry indicated by (1S,3S) suggests specific spatial arrangements that could influence the compound's interaction with biological targets .
The reactivity of 3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid can be attributed to its functional groups:
These reactions are critical for synthesizing derivatives or analogs that may enhance therapeutic efficacy or reduce side effects .
The mechanism of action for 3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid is primarily linked to its role as a neurokinin-1 antagonist. Neurokinin-1 receptors are involved in pain transmission and inflammatory responses. By inhibiting these receptors, this compound may:
Research into similar compounds indicates that structural modifications can significantly affect receptor binding affinity and selectivity .
The physical properties of 3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid include:
Chemical properties include reactivity towards nucleophiles due to the presence of electrophilic centers within the structure .
The primary applications of 3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid lie in pharmacological research. Potential uses include:
Further research is needed to fully elucidate its therapeutic potential and optimize its pharmacokinetic properties for clinical applications .
The target compound, 3-[[(1S,3S)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid, is dissected into three primary synthons via retrosynthetic analysis:
Stereocontrol in the (1S,3S)-3-aminocyclohexane-1-carboxylic acid unit is achieved via:
Regioselective derivatization of 4-hydroxybenzoic acid proceeds via:
O=C(O)C1=CC=C(OCCCC2=CC=C(OCCCCOC3CCCCC3)C=C2)C(=O)NC2CCCC(C(=O)O)C2
) confirms the C3/C4 substitution pattern [1] [2]. Dual carboxylic acid groups necessitate sequential protection/deprotection:Table 1: Protection Schemes for Carboxylic Acid Groups
Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|---|
Benzoic acid (C1) | Methyl ester | LiOH/THF/H₂O | Stable to Boc deprotection |
Cyclohexylcarboxylic acid | tert-Butyl ester | TFA/DCM | Stable to nucleophilic coupling |
Carbamoyl bond formation between the benzoic acid core and the chiral cyclohexylamine employs:
This systematic optimization ensures high-purity (>99% HPLC) target compound synthesis, validated via LC-MS and ¹H-NMR [1] [2] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: